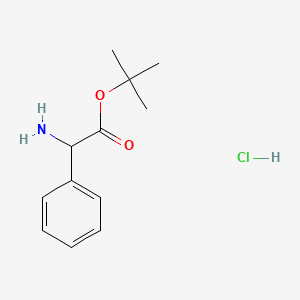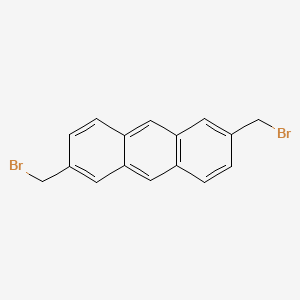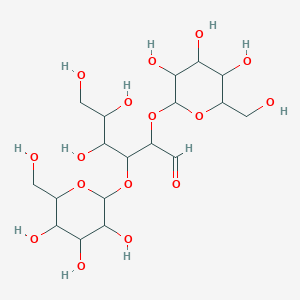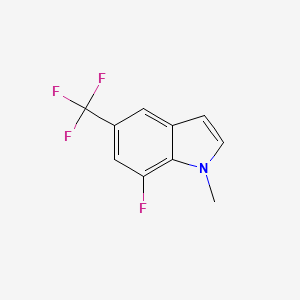![molecular formula C46H74S2Sn2 B12097324 trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane](/img/structure/B12097324.png)
trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane is a complex organotin compound. It is characterized by its unique structure, which includes multiple hexyl groups and a dithiapentacyclo framework. This compound is primarily used in advanced materials science and organic electronics due to its unique electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane typically involves the reaction of a precursor compound with trimethylstannyl reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different organotin oxides.
Reduction: It can be reduced under specific conditions to yield different organotin hydrides.
Substitution: The trimethylstannyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halides for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.
Applications De Recherche Scientifique
Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organotin compounds.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the production of advanced materials, particularly in organic electronics and photovoltaics.
Mécanisme D'action
The mechanism by which trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane exerts its effects involves its interaction with various molecular targets. The trimethylstannyl groups can interact with electron-rich sites on other molecules, facilitating various chemical reactions. The pathways involved often include electron transfer processes and the formation of stable organotin complexes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylstannane: A simpler organotin compound with similar reactivity but lacking the complex structure of the dithiapentacyclo framework.
Hexylstannane: Another organotin compound with hexyl groups but different electronic properties.
Dithiapentacyclo compounds: Compounds with similar frameworks but different substituents.
Uniqueness
Trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane is unique due to its combination of trimethylstannyl groups and a complex dithiapentacyclo framework. This unique structure imparts distinct electronic properties, making it particularly useful in advanced materials science and organic electronics .
Propriétés
Formule moléculaire |
C46H74S2Sn2 |
|---|---|
Poids moléculaire |
928.6 g/mol |
Nom IUPAC |
trimethyl-(9,9,18,18-tetrahexyl-15-trimethylstannyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl)stannane |
InChI |
InChI=1S/C40H56S2.6CH3.2Sn/c1-5-9-13-17-23-39(24-18-14-10-6-2)33-21-27-41-37(33)31-30-36-32(29-35(31)39)38-34(22-28-42-38)40(36,25-19-15-11-7-3)26-20-16-12-8-4;;;;;;;;/h21-22,29-30H,5-20,23-26H2,1-4H3;6*1H3;; |
Clé InChI |
GEVYLIJIOKYABS-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(S4)[Sn](C)(C)C)C(C5=C3SC(=C5)[Sn](C)(C)C)(CCCCCC)CCCCCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,4,6,9,11-Pentaoxatricyclo[6.4.0.0(3.7)]dodecan-12-methanol, 5,5-dimethyl-10-phenyl-](/img/structure/B12097265.png)

![N-[9-[6-(hydroxymethyl)morpholin-2-yl]purin-6-yl]benzamide](/img/structure/B12097270.png)



![5-Bromo-1-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12097289.png)

![Adenosine 5'-(tetrahydrogen triphosphate), P''-[1-(2-nitrophenyl)ethyl]ester, disodium salt](/img/structure/B12097306.png)
![5-[4-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B12097311.png)


